N-{[(4-methylphenyl)amino]carbonothioyl}cyclohexanecarboxamide
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Description
“N-{[(4-methylphenyl)amino]carbonothioyl}cyclohexanecarboxamide” is a complex organic compound. It contains a cyclohexanecarboxamide group, a carbonothioyl group, and a 4-methylphenylamino group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through acylation reactions . For instance, a compound with a similar structure, N-(3-Amino-4-methylphenyl)benzamide, was synthesized by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride .Scientific Research Applications
Comprehensive Analysis of N-{[(4-methylphenyl)amino]carbonothioyl}cyclohexanecarboxamide Applications
The compound “N-{[(4-methylphenyl)amino]carbonothioyl}cyclohexanecarboxamide” is a structurally complex molecule that may have various applications in scientific research. While specific applications for this exact compound are not readily available, we can infer potential uses by examining the applications of similar compounds and the functional groups present in the molecule. Below is a detailed analysis focusing on unique applications across different fields of research.
Drug Development and Synthesis
Building Blocks for Pharmaceutical Compounds: Compounds with similar structures have been used as building blocks in the synthesis of various drug candidates. The presence of both amine and carboxamide groups allows for selective acylation reactions, which are crucial in developing specific pharmaceutical intermediates .
Kinetic Studies in Microflow Systems
Optimization of Synthesis Processes: The related compound N-(3-Amino-4-methylphenyl)benzamide has been synthesized using microflow systems to determine intrinsic reaction kinetics parameters. This approach could be applied to our compound to optimize reaction conditions and improve yields in pharmaceutical manufacturing .
properties
IUPAC Name |
N-[(4-methylphenyl)carbamothioyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2OS/c1-11-7-9-13(10-8-11)16-15(19)17-14(18)12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H2,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RARMTJRRDWUOHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NC(=O)C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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